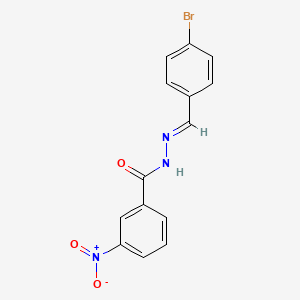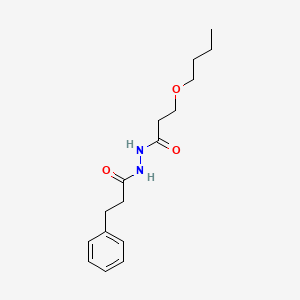
N-(2,6-diethylphenyl)-4-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(2,6-diethylphenyl)-4-hydroxybenzamide and related compounds typically involves acylation reactions, where an amine is reacted with an acyl chloride or acid anhydride in the presence of a suitable solvent such as tetrahydrofuran (THF). For example, similar compounds have been synthesized through the reaction of aminophenol with benzoylchloride, characterized by spectroscopic methods like ¹H NMR and ¹³C NMR, and confirmed by elemental analysis (Karabulut et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been determined using X-ray diffraction and supported by density functional theory (DFT) calculations. Studies reveal that such compounds often crystallize in specific space groups, with the molecular geometry influenced by intermolecular interactions, including hydrogen bonding and π-π stacking. The impact of these interactions on the molecular structure, particularly on bond lengths, angles, and dihedral angles, has been analyzed, showing minor effects on bond lengths and angles but significant effects on dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014).
Chemical Reactions and Properties
This compound and its analogs undergo various chemical reactions, including nucleophilic additions and cyclization, to form different derivatives. These reactions are often used to modify the compound's chemical properties for specific applications. For instance, nucleophilic additions to planar chiral compounds have been employed to prepare axially chiral benzamides, demonstrating the versatility and reactivity of these compounds (Koide & Uemura, 1999).
Physical Properties Analysis
The physical properties of this compound derivatives, including solubility, melting points, and crystal structure, have been extensively studied. These properties are crucial for understanding the compound's behavior in different environments and for its potential applications in materials science and pharmaceuticals. For example, the molar refraction and polarizability of related compounds have been investigated, highlighting the effects of chemical structure on these physical properties (Sawale et al., 2016).
Chemical Properties Analysis
The chemical properties of this compound, including reactivity, stability, and interactions with other molecules, are determined by its functional groups and molecular structure. Studies on similar compounds have explored their electrochemical properties, reactivity with metals, and potential as ligands for metal-catalyzed reactions. These investigations provide insights into the compound's applications in catalysis, material science, and as potential pharmaceutical agents (Mukaiyama & Yamaguchi, 1966).
科学的研究の応用
Biosensor Development
A notable application of similar compounds to N-(2,6-diethylphenyl)-4-hydroxybenzamide involves the development of high-sensitive biosensors. For instance, a study described the creation of a biosensor based on FePt/CNTs nanocomposite/N-(4-hydroxyphenyl)-3,5-dinitrobenzamide modified carbon paste electrode for the electrocatalytic determination of glutathione in the presence of piroxicam. This biosensor exhibited potent electron mediating behavior with well-separated oxidation peaks for both analytes, showing its utility in real sample analysis with satisfactory results (Karimi-Maleh et al., 2014).
Antitumor Activities
Another area of research focuses on the antitumor properties of N-hydroxybenzamides. Screening tests have led to the discovery of compounds with significant growth inhibitions against various tumor cells and an improved water solubility, indicating promising avenues for cancer therapy (Maeda et al., 2004).
Material Science
In material science, the synthesis and characterization of novel polyimides using derivatives like N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide demonstrate applications in creating materials with specific heat capacities and thermal degradation temperatures suitable for various industrial applications (Butt et al., 2005).
Antioxidant Agents
Research into amino-substituted benzamide derivatives has revealed their potential as antioxidant agents. These compounds, due to their variable number of methoxy and hydroxy groups, exhibit improved antioxidative properties compared to reference molecules, offering insights into designing potent antioxidants (Perin et al., 2018).
Synthesis and Characterization of Chemical Compounds
The development of novel chemical compounds for various applications, such as antimicrobial screening and antiviral activity, illustrates the versatility of N-phenylbenzamide derivatives in synthesizing substances with significant biological activities (Desai et al., 2013).
Safety and Hazards
The safety data sheet for a related compound, 2-Chloro-N-(2,6-dimethylphenyl)acetamide, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
特性
IUPAC Name |
N-(2,6-diethylphenyl)-4-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-3-12-6-5-7-13(4-2)16(12)18-17(20)14-8-10-15(19)11-9-14/h5-11,19H,3-4H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDUQGFOCDQKIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide dihydrochloride](/img/structure/B5550666.png)

![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-5-methylthiophene-2-carboxamide](/img/structure/B5550683.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5550691.png)
![2-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylcarbonyl]-6-methylimidazo[1,2-a]pyridine](/img/structure/B5550695.png)
![[1-methyl-10-oxo-4-(pyrrolidin-1-ylcarbonyl)-1,4,9-triazaspiro[5.6]dodec-9-yl]acetic acid](/img/structure/B5550705.png)

![1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5550728.png)
![2-[(2-thienylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B5550731.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-nitrobenzohydrazide](/img/structure/B5550736.png)
![2-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-6-methylimidazo[1,2-a]pyridine](/img/structure/B5550741.png)
![2-thienyl{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B5550750.png)
![2-(4-methylphenyl)-5-{[2-(1-piperidinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5550764.png)
